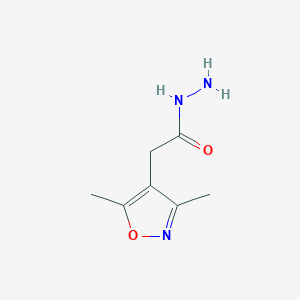

2-(3,5-Dimethylisoxazol-4-yl)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-4-6(3-7(11)9-8)5(2)12-10-4/h3,8H2,1-2H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWWSGYHSYSZPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Isoxazole Scaffolds in Bioactive Compound Design

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of bioactive compounds. rsc.orgnih.gov Its prevalence in medicinal chemistry is due to its versatile chemical properties and its ability to engage in various non-covalent interactions, which can enhance the efficacy, reduce the toxicity, and improve the pharmacokinetic profiles of drug candidates. bohrium.comdaneshyari.com The structural features of isoxazoles allow for interactions such as hydrogen bonding, pi-pi stacking, and hydrophilic interactions. daneshyari.com

Isoxazole derivatives have demonstrated a wide array of biological activities, making them attractive for drug discovery. rsc.orgnih.gov Research has extensively explored their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. rsc.orgnih.gov The isoxazole nucleus is a component of several commercially available drugs, highlighting its therapeutic importance. researchgate.net For instance, some isoxazole-containing compounds have been developed as inhibitors of HSP90, a target in cancer therapy, while others have shown promise as antibacterial and antifungal agents. bohrium.com The adaptability of the isoxazole scaffold allows for structural modifications that can fine-tune its pharmacological properties, making it a privileged structure in the development of new therapeutic agents. rsc.orgnih.gov

Role of the Hydrazide Moiety in Pharmaceutical and Agrochemical Research

The hydrazide functional group (–CONHNH2) is a highly versatile component in the synthesis of new compounds with a broad spectrum of biological activities. mdpi.com This moiety is a key building block for the creation of various heterocyclic compounds, including oxadiazoles, pyrazoles, and triazoles, which themselves are important pharmacophores. mdpi.commdpi.com The reactivity of the hydrazide group makes it a valuable tool for medicinal chemists to generate libraries of diverse molecular structures.

Hydrazide derivatives have a long history in medicine, with several established drugs containing this functional group. mdpi.comresearchgate.net These include treatments for tuberculosis, depression, and Parkinson's disease. mdpi.com The biological activities associated with hydrazides are extensive, encompassing antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. researchgate.netnih.gov In the field of agrochemicals, hydrazide derivatives have been investigated for their potential as herbicides and plant growth stimulants. researchgate.net The ability of the hydrazide-hydrazone moiety to bind to various biological targets contributes to its wide range of pharmacological effects. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to forecast the binding mode of a small molecule ligand to the active site of a protein, providing valuable information on the feasibility and nature of the interaction.

The structural motifs within 2-(3,5-Dimethylisoxazol-4-yl)acetohydrazide, particularly the 3,5-dimethylisoxazole (B1293586) ring, suggest its potential to interact with various enzymatic targets implicated in disease.

Histone Deacetylase (HDAC): While specific docking studies for this compound against HDAC isoforms were not prominently found, the isoxazole (B147169) moiety has been explored as a zinc-binding group (ZBG) in other HDAC inhibitors. uobaghdad.edu.iq In typical HDAC-inhibitor interactions, the ZBG chelates the catalytic Zn²⁺ ion in the active site. nih.gov Molecular docking simulations for related compounds generally show this crucial interaction, alongside hydrogen bonds with key residues like histidine and aspartate within the binding pocket, which is essential for inhibitory activity. nih.govf1000research.com

Bromodomain-containing protein 4 (BRD4): The 3,5-dimethylisoxazole group is recognized as a potent acetyl-lysine (KAc) mimetic, enabling it to bind effectively within the KAc recognition pocket of bromodomains. nih.govsemanticscholar.org Molecular docking models of related 3,5-dimethylisoxazole derivatives predict a key interaction where the nitrogen atom of the isoxazole ring forms a critical hydrogen bond with the side chain of asparagine 140 (ASN140) in the BRD4(1) binding site. nih.govsemanticscholar.org This interaction anchors the ligand in the pocket, while the surrounding structure can form additional hydrophobic and van der Waals interactions with residues like Trp81, Pro82, and Phe83. nih.gov

Epidermal Growth Factor Receptor (EGFR): Molecular docking is a standard method to evaluate potential EGFR inhibitors, typically by predicting their binding at the ATP-binding site of the kinase domain. nih.govnih.gov Successful inhibitors often form hydrogen bonds with key residues such as Met769. researchgate.net However, specific docking studies detailing the interaction of this compound with EGFR are not extensively documented in the available literature.

Lipoxygenase (LOX) and Cyclooxygenase-2 (COX-2): Docking studies are frequently employed to identify potential LOX and COX-2 inhibitors by predicting their binding within the enzymes' active sites. nih.govdergipark.org.tr For COX-2, inhibitors often interact with a specific side pocket, with key interactions involving residues like Val523, Arg513, and Tyr385. nih.gov For LOX, interactions often involve chelation of the non-heme iron atom in the active site. Specific docking analyses for this compound against these targets have not been specifically reported.

One of the most significant applications of computational modeling for this compound, identified in research as "compound 17," has been in the context of inhibiting protein-protein interactions (PPIs). patsnap.comnih.gov PPIs are crucial for cellular function, and their dysregulation is linked to numerous diseases, including cancer.

The protein arginine methyltransferase 5 (PRMT5) requires an obligate cofactor, methylosome protein 50 (MEP50), to function. nih.gov The interaction between PRMT5 and MEP50 is a critical therapeutic target. Molecular docking studies revealed that this compound acts as a novel small-molecule inhibitor of the PRMT5:MEP50 interaction. patsnap.comnih.gov The docking models predict that the compound targets the interface by displacing a key tryptophan residue (W54) of MEP50 from a hydrophobic pocket within the TIM barrel domain of PRMT5. patsnap.comnih.gov By occupying this pocket, the compound disrupts the formation of the functional PRMT5:MEP50 complex. This pioneering work provides a proof-of-concept for targeting this PPI with a small molecule, offering a distinct mechanism of action compared to catalytic inhibition. patsnap.comnih.gov In vitro analysis confirmed this computational prediction, showing potent inhibition in prostate cancer cell lines. nih.gov

| Target | Mechanism of Action | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|---|

| PRMT5:MEP50 Protein-Protein Interaction | Displaces MEP50 W54 from a hydrophobic pocket of the PRMT5 TIM barrel | LNCaP (Prostate Cancer) | 430 nM | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. ekb.eg DFT calculations can determine various molecular properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). nih.gov These properties are crucial for understanding a molecule's reactivity, stability, and intermolecular interactions. nih.gov

For a molecule like this compound, DFT studies would allow researchers to:

Identify Reactive Sites: The MEP map can reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites likely to engage in hydrogen bonding or other polar interactions with a protein target.

Determine Chemical Reactivity: The energy gap between the HOMO and LUMO orbitals is an indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Analyze Charge Distribution: Natural Bond Orbital (NBO) analysis can provide detailed information about charge distribution, intramolecular interactions, and the nature of chemical bonds.

While DFT is a powerful tool for characterizing novel compounds, specific studies applying DFT calculations to this compound are not detailed in the publicly available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Data

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By generating various molecular descriptors (e.g., physicochemical, topological, electronic), QSAR models can predict the activity of new, unsynthesized molecules. This approach is instrumental in lead optimization, helping to prioritize which analogs to synthesize to improve potency and other desired properties.

In the context of developing inhibitors from a lead compound like this compound, a QSAR study would involve:

Synthesizing a library of related analogs with systematic structural modifications.

Measuring the in vitro biological activity (e.g., IC₅₀ values) for all compounds.

Calculating a wide range of molecular descriptors for each analog.

Using statistical methods to build a regression model that links the descriptors to the observed activity.

Such a model could then be used to predict the activity of virtual compounds, guiding the design of more potent inhibitors. However, specific QSAR models developed for 2-(3,5-Dimethylisxazol-4-yl)acetohydrazide and its derivatives were not found in the reviewed literature.

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of a docked pose, revealing how the ligand and protein adapt to each other's presence. ajchem-a.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand's position are monitored to confirm that the binding mode predicted by docking is stable throughout the simulation. nih.gov

Conformational analysis, often a precursor to docking, explores the range of low-energy three-dimensional shapes (conformations) a flexible molecule like this compound can adopt. Identifying the bioactive conformation is key to understanding its interaction with a target.

These techniques would be essential for validating the docking predictions for this compound, particularly for its interaction with the PRMT5:MEP50 interface. An MD simulation could confirm the stability of the compound within the hydrophobic pocket and provide deeper insights into the specific atomic interactions that drive the binding. At present, published studies detailing specific MD simulations for the this compound complex are not available.

In Vitro Biological Activity Evaluation and Screening

Anticancer and Antiproliferative Activity Studies

No specific data was found for the inhibitory activity of 2-(3,5-Dimethylisoxazol-4-yl)acetohydrazide against the specified cancer cell lines (HCT116, MCF-7, A549, HeLa, HepG2, SK-BR-3, MDA-MB-231, K562, Jurkat, T47D). Research on anticancer activity in the provided results focuses on derivatives. For instance, various studies report the cytotoxic effects of novel benzimidazole (B57391) derivatives, pyrimidine (B1678525) derivatives, and other heterocyclic compounds against cell lines like A549, MCF-7, HepG2, and K562, but these are structurally distinct from the parent acetohydrazide. ekb.egnih.govdoaj.orgnih.gov

Information regarding the direct effect of this compound on cell cycle modulation is not available in the provided search results. Studies that investigate cell cycle arrest typically focus on more complex, synthesized molecules that may use the acetohydrazide as a precursor. For example, certain novel benzimidazole and indole (B1671886) derivatives have been shown to induce cell cycle arrest at different phases, such as G2/M, in various cancer cells. nih.govnih.gov

There is no direct evidence in the search results to suggest that this compound induces apoptosis in cancer cells. The process of apoptosis induction has been demonstrated for various isoxazole-containing derivatives and other complex heterocyclic systems, which were synthesized to act as potential anticancer agents. nih.govnih.govmdpi.com These studies confirm that while the isoxazole (B147169) scaffold is relevant in designing pro-apoptotic compounds, the activity is specific to the final derivative structure.

Antimicrobial Activity Assessments

The parent compound this compound was not directly tested for antibacterial efficacy in the available literature. Studies on antimicrobial activity consistently involve converting the acetohydrazide into acetohydrazone derivatives. One study synthesized a series of acetohydrazones (compounds 4a-k) and evaluated their activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. wisdomlib.org These derivatives showed moderate to good antibacterial activity, but this efficacy is attributed to the hydrazone structure, not the initial acetohydrazide. wisdomlib.org

Similar to the antibacterial assessments, direct antifungal testing data for this compound against Candida albicans and Aspergillus niger is absent. The aforementioned study on acetohydrazone derivatives (4a-k) reported that these compounds displayed weak antifungal activity against these strains when compared to the standard drug, Nystatin. wisdomlib.org This indicates that while the core structure is used for synthesis, it does not independently confer significant antifungal properties.

Immunomodulatory and Immunoregulatory Activity

The immunomodulatory potential of chemical compounds is a significant area of research, focusing on agents that can modify the immune response. In vitro assays using immune cells are fundamental to identifying and characterizing these effects. For a compound like this compound, which contains both an isoxazole ring and a hydrazide functional group, evaluating its impact on immune cells is a logical step in its biological profiling. Research on other isoxazole hydrazide derivatives has indicated the potential for this class of compounds to possess immunotropic effects. nih.govnih.gov

Modulation of Splenocyte Proliferation (in vitro)

The splenocyte proliferation assay is a common in vitro method to assess the effect of a compound on the cellular immune response. nih.govresearchgate.net This assay measures the ability of lymphocytes, primarily T-cells and B-cells isolated from the spleen, to multiply upon stimulation. researchgate.net Typically, splenocytes are cultured with a mitogen (a substance that induces mitosis), such as Concanavalin A (ConA) for T-cells or lipopolysaccharide (LPS) for B-cells, in the presence and absence of the test compound. nih.gov The rate of proliferation is then quantified, often using methods like the MTT assay. nih.govresearchgate.net

For example, studies on the related compound 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide demonstrated a stimulatory effect on the proliferation of murine lymphocytes from the spleen, both with and without mitogen stimulation. nih.gov While specific data for this compound is not available, such studies indicate that the isoxazole hydrazide scaffold can interact with pathways controlling lymphocyte proliferation.

Effects on Cytokine Production by Immune Cells (in vitro)

Cytokines are signaling proteins crucial for regulating immune responses. criver.com In vitro assays that measure cytokine production by immune cells, such as peripheral blood mononuclear cells (PBMCs) or specific cell lines, are vital for determining a compound's immunomodulatory mechanism. nih.govcreative-proteomics.com In these assays, immune cells are stimulated to produce cytokines, and the supernatant is collected to quantify the levels of specific cytokines like Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ) using techniques like ELISA or multiplex bead assays. tandfonline.comrjpharmacognosy.ir

The evaluation of cytokine release provides insight into whether a compound promotes a pro-inflammatory or anti-inflammatory response. creative-proteomics.com For instance, research on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide showed that it could increase the LPS-induced production of IL-1β by murine peritoneal macrophages while not affecting TNF-α levels. nih.gov This highlights the nuanced effects that isoxazole derivatives can have on immune cell signaling. nih.gov

Impact on T-cell and B-cell Subpopulations (in vitro)

To further understand immunomodulatory effects, researchers analyze a compound's impact on specific lymphocyte subpopulations. Flow cytometry is a powerful tool used to identify and quantify different cell types, such as T-helper cells (CD4+), cytotoxic T-cells (CD8+), and B-cells (CD19+ or B220+), within a mixed population of splenocytes or PBMCs. redoxis.se By treating these cells with the compound of interest, scientists can determine if it selectively promotes the proliferation or apoptosis of a particular subset, thereby shifting the balance of the immune response. While specific studies detailing the impact of this compound on T-cell and B-cell subpopulations have not been identified, this remains a critical area for evaluating the immunoregulatory profile of novel compounds.

In Vitro Antioxidant Capacity Determination

Many isoxazole derivatives have been investigated for their antioxidant potential. semanticscholar.orgresearchgate.net The in vitro antioxidant capacity of a compound is typically assessed using several standard assays that measure its ability to scavenge free radicals or reduce oxidizing agents. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. researchgate.net In these colorimetric assays, the antioxidant compound reduces the stable radical, leading to a measurable change in absorbance.

Studies on various isoxazole derivatives have demonstrated potent free radical scavenging activity, in some cases exceeding that of standard antioxidants like Trolox. researchgate.netnih.gov The antioxidant activity is often influenced by the specific substituents on the isoxazole ring. semanticscholar.org Although direct antioxidant data for this compound is not detailed in the available literature, the isoxazole moiety is recognized as a promising scaffold for developing antioxidant agents. semanticscholar.org

Table 1: Common In Vitro Antioxidant Assays This table is for illustrative purposes to show common methods for determining antioxidant capacity, as specific data for this compound is not available.

| Assay Name | Principle | Measurement |

|---|---|---|

| DPPH Radical Scavenging Assay | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at ~517 nm (color change from violet to yellow). |

| ABTS Radical Cation Scavenging Assay | Measures the ability of a compound to scavenge the pre-formed ABTS radical cation. | Decrease in absorbance at ~734 nm. |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Formation of a blue-colored complex measured by absorbance. |

Enzyme Inhibition Profiling

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and gene expression modulation. acs.orgeurekaselect.com Aberrant HDAC activity is linked to various diseases, including cancer and neurodegenerative disorders, making HDAC inhibitors (HDACis) a significant area of therapeutic research. eurekaselect.comnih.gov

The hydrazide moiety (-CONHNH2) has recently emerged as a promising zinc-binding group (ZBG) for the design of novel HDAC inhibitors. acs.orgnih.govacs.org This functional group can effectively chelate the zinc ion in the active site of HDAC enzymes, which is essential for their catalytic activity. nih.gov Numerous studies have focused on the synthesis and evaluation of hydrazide-based compounds as potent and selective HDACis, offering an alternative to more traditional ZBGs like hydroxamic acids, which can have toxicity concerns. acs.orgresearchgate.net While specific HDAC inhibition data for this compound has not been reported, its chemical structure, containing a hydrazide group, makes it a plausible candidate for such activity. eurekaselect.comresearchgate.net

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition (e.g., BRD4)

Derivatives of 3,5-dimethylisoxazole (B1293586) have been identified as effective mimics of acetylated lysine (B10760008), enabling them to act as ligands for bromodomains. nih.gov Research into the structure-guided optimization of these derivatives has led to the development of potent inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which are considered important epigenetic therapeutic targets. nih.gov

One foundational compound in this class, designated as compound 3 in a key study, demonstrated binding to BET bromodomains with a notable inhibitory concentration. nih.gov This compound, which shares a core structure with this compound, has an IC₅₀ value of 4.8 μM against the first bromodomain of BRD4 (BRD4(1)). nih.gov The 3,5-dimethylisoxazole moiety of these compounds effectively occupies the acetylated lysine (KAc) binding pocket of the bromodomain. nih.gov

Further studies have explored bivalent inhibitors incorporating the 3,5-dimethylisoxazole motif to simultaneously target both tandem bromodomains (BD1 and BD2) of BRD4, which has been shown to enhance binding potency. nih.gov For instance, the nitrogen atom of the 3,5-dimethylisoxazole ring can form a crucial hydrogen bond with the key amino acid ASN140 within the KAc pocket, anchoring the inhibitor. nih.gov The development of these derivatives has resulted in compounds with significant potency against BRD4. For example, a derivative dimer, compound 22, showed remarkable protein inhibitory effects and antitumor activity. nih.gov Another study reported a derivative, compound 39, which inhibited BRD4(BD1) with an exceptionally low IC₅₀ of 0.003 μM. nih.gov

The antiproliferative effects of these BET bromodomain inhibitors have been observed in various cancer cell lines, such as acute myeloid leukemia and multiple myeloma. nih.govnih.gov

| Compound | Target | IC₅₀ (μM) |

|---|---|---|

| Compound 3 (a 3,5-dimethylisoxazole derivative) | BRD4(1) | 4.8 nih.gov |

Protein Arginine Methyltransferase (PRMT5) Inhibition

As of the current literature review, no specific in vitro studies evaluating the direct inhibitory activity of this compound against Protein Arginine Methyltransferase 5 (PRMT5) have been identified. While research into PRMT5 inhibitors is an active area, with various screening assays and inhibitor discoveries reported, the specific compound has not been documented as a subject of these investigations. nih.govnih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

There is currently no available scientific literature detailing the in vitro evaluation of this compound for its inhibitory effects on Cyclooxygenase (COX) or Lipoxygenase (LOX) enzymes. The development of dual COX/LOX inhibitors is a significant area of research for anti-inflammatory therapies, but studies have not yet reported on the activity of this specific chemical compound. mdpi.comnih.gov

Mechanistic Investigations of Biological Action at the Molecular Level

Identification and Validation of Molecular Targets

Research into compounds structurally related to 2-(3,5-dimethylisoxazol-4-yl)acetohydrazide, particularly those containing isoxazole (B147169) and hydrazide moieties, has pointed towards histone deacetylases (HDACs) as a primary molecular target. nih.govuobaghdad.edu.iqekb.eg Specifically, derivatives of isoxazole have been identified as inhibitors of HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm that plays a crucial role in deacetylating non-histone proteins like tubulin and Hsp90. nih.gov The hydrazide functional group is also recognized as a distinct zinc-binding group (ZBG) in a novel class of HDAC inhibitors. ekb.eg

The validation of HDACs as a target for isoxazole-containing compounds comes from in vitro enzymatic assays and molecular docking studies. These studies have demonstrated that the isoxazole moiety can act as a zinc-binding group, which is a key feature for HDAC inhibition. uobaghdad.edu.iq The 3-hydroxy-isoxazole scaffold, in particular, has been shown to chelate the zinc ion within the active site of HDAC enzymes, a critical interaction for inhibitory activity. nih.govresearchgate.net While direct experimental validation for this compound is still emerging, the existing evidence from analogous compounds strongly suggests that HDACs, and potentially HDAC6, are its key molecular targets.

Elucidation of Signaling Pathway Modulation

The inhibition of molecular targets such as HDACs by this compound is hypothesized to trigger a cascade of events that modulate critical cellular signaling pathways, including those involved in apoptosis and epigenetic regulation.

Intrinsic Apoptosis Pathway Analysis

The intrinsic, or mitochondrial, pathway of apoptosis is a key target for many anticancer agents. While direct studies on this compound are limited, the induction of apoptosis is a known consequence of HDAC inhibition. The modulation of the Bax/Bcl-2 ratio is a critical indicator of the involvement of the intrinsic apoptotic pathway. nih.gov An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 shifts the cellular balance towards apoptosis. This shift leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9, the initiator caspase in this pathway, and subsequently the executioner caspase-3. nih.govresearchgate.net Studies on other cytotoxic compounds have demonstrated their ability to increase the Bax/Bcl-2 ratio and trigger caspase-3/7 activation, providing a framework for how isoxazole acetohydrazide derivatives might function. nih.gov

Epigenetic Regulation Mechanisms

The primary mechanism through which this compound is thought to exert its effects is through epigenetic regulation, specifically by inhibiting histone deacetylases. nih.govuobaghdad.edu.iqekb.eg HDACs are responsible for removing acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, compounds like this compound can lead to the hyperacetylation of histones. This results in a more relaxed chromatin structure, making DNA more accessible to transcription factors and leading to the reactivation of tumor suppressor genes that may have been silenced.

Furthermore, HDAC inhibitors can also affect the acetylation status of non-histone proteins, thereby influencing a variety of cellular processes. nih.gov For example, the inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and inhibit cell proliferation. mdpi.com

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Profiles

Structure-activity relationship (SAR) studies on isoxazole-based HDAC inhibitors have provided valuable insights into the chemical features required for potent biological activity. A typical HDAC inhibitor pharmacophore consists of three main components: a zinc-binding group (ZBG), a linker region, and a cap group. nih.gov

For isoxazole derivatives, the isoxazole ring itself can function as the ZBG. uobaghdad.edu.iqnih.gov Molecular docking studies have shown that the 3-hydroxy-isoxazole moiety can establish a bidentate coordination with the catalytic zinc ion in the HDAC active site. nih.govresearchgate.net The nature and position of substituents on the isoxazole ring and the linker region significantly influence the inhibitory potency and selectivity. mdpi.com

For instance, in a series of oxazole-bridged combretastatin (B1194345) A-4 analogs with tethered hydroxamic acids (another class of ZBGs), the length of the alkyl spacer between the cap group and the ZBG was found to be critical. mdpi.com Shorter spacers were associated with more potent antiproliferative and microtubule-disrupting effects, while longer spacers resulted in stronger HDAC inhibition. mdpi.com This highlights the importance of the linker in positioning the ZBG for optimal interaction with the enzyme's active site.

The following table summarizes the key structural components and their roles based on SAR studies of related HDAC inhibitors:

| Structural Component | Role in Biological Activity | Key Findings from Related Compounds |

| Zinc-Binding Group (ZBG) | Interacts with the zinc ion in the HDAC active site, crucial for inhibition. | The isoxazole moiety, particularly 3-hydroxy-isoxazole, can act as a bidentate ZBG. nih.govuobaghdad.edu.iq |

| Linker Region | Connects the ZBG to the cap group and influences positioning within the enzyme's catalytic tunnel. | The length and rigidity of the linker affect potency and selectivity. Longer linkers can be more favorable for HDAC inhibition. mdpi.com |

| Cap Group | Interacts with the surface of the enzyme, contributing to binding affinity and isoform selectivity. | Aromatic and heterocyclic cap groups can engage in favorable interactions with residues at the rim of the active site. nih.gov |

Ligand-Receptor Interaction Analysis from a Mechanistic Standpoint

Molecular modeling and docking studies have been instrumental in visualizing the interactions between isoxazole-based inhibitors and the active site of HDAC enzymes. nih.govuobaghdad.edu.iquobaghdad.edu.iq These studies predict that the isoxazole moiety of compounds like this compound can chelate the zinc ion at the bottom of the catalytic pocket. nih.gov

Specifically, for 3-hydroxy-isoxazole derivatives, the 3-hydroxy group and the nitrogen and oxygen atoms of the isoxazole ring are predicted to coordinate with the zinc ion. nih.gov Furthermore, the hydroxyl group can form hydrogen bonds with key amino acid residues in the active site, such as histidine, which further stabilizes the ligand-receptor complex. nih.gov

The linker and cap regions of the inhibitor are predicted to extend up the catalytic tunnel and interact with hydrophobic residues lining the pocket, as well as with residues at the surface of the enzyme. researchgate.netmdpi.com These interactions are critical for determining the inhibitor's affinity and selectivity for different HDAC isoforms. For example, the presence of bulky or polar substituents on the linker or cap group can create steric clashes or favorable interactions that dictate which HDAC isoforms are most effectively inhibited. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science Research

2-(3,5-Dimethylisoxazol-4-yl)acetohydrazide as a Versatile Synthon in Heterocyclic Chemistry

Acetohydrazide derivatives are widely recognized as valuable synthons for the construction of a variety of heterocyclic rings. The inherent reactivity of the hydrazide functional group allows for its participation in a range of cyclization and condensation reactions. In principle, this compound could serve as a precursor for several important classes of heterocyclic compounds.

Synthesis of Pyrazoles and Pyrazolones: One of the most common applications of acetohydrazides is in the synthesis of pyrazole (B372694) and pyrazolone (B3327878) derivatives through condensation with 1,3-dicarbonyl compounds. For instance, the reaction of an acetohydrazide with acetylacetone (B45752) or ethyl acetoacetate (B1235776) typically yields substituted pyrazoles and pyrazolones, respectively.

| Reactant | Expected Product | Heterocyclic Core |

| Acetylacetone | 1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3,5-dimethyl-1H-pyrazole | Pyrazole |

| Ethyl acetoacetate | 2-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Pyrazolone |

Synthesis of 1,3,4-Oxadiazoles: The hydrazide moiety can also be utilized to construct 1,3,4-oxadiazole (B1194373) rings. This is often achieved through cyclization reactions with various reagents such as carboxylic acids, acid chlorides, or orthoesters. For example, reacting this compound with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride could potentially yield a 2,5-disubstituted 1,3,4-oxadiazole.

Synthesis of 1,2,4-Triazoles: Furthermore, the reaction of acetohydrazides with isothiocyanates followed by cyclization is a well-established route to 1,2,4-triazole (B32235) derivatives. The initial reaction would form a thiosemicarbazide (B42300) intermediate, which can then be cyclized under basic or acidic conditions to afford the corresponding triazole-thione.

Integration into Complex Molecular Architectures for Functional Studies

The 3,5-dimethylisoxazole (B1293586) moiety is a recognized pharmacophore present in a number of biologically active compounds. The incorporation of this isoxazole (B147169) ring, coupled with the reactive handle of the acetohydrazide group, suggests that this compound could be a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

For example, the hydrazide functionality can be readily converted into hydrazones by condensation with various aldehydes and ketones. These hydrazones can possess their own biological activities or serve as intermediates for further synthetic transformations. The resulting complex molecules, featuring the 3,5-dimethylisoxazol unit linked to other pharmacophoric groups, could be screened for a range of biological activities. A recent study on derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one highlighted the potential of the 3,5-dimethylisoxazole moiety in the design of potent inhibitors for biological targets like BRD4. frontiersin.org

Exploration of this compound-derived polymers or materials

The field of materials science often leverages the unique properties of heterocyclic compounds to create functional polymers and materials. While there is extensive research on polymers derived from other heterocyclic monomers, the scientific literature does not currently contain reports on the synthesis or characterization of polymers or materials specifically derived from this compound.

In theory, the bifunctional nature of this molecule could allow for its use in polymerization reactions. For instance, the hydrazide group could potentially react with di-acid chlorides or di-isocyanates to form polyamides or polyureas, respectively. The properties of such materials would be influenced by the rigid isoxazole ring in the polymer backbone. However, this remains a hypothetical application without experimental validation.

Q & A

What are the standard synthetic protocols for 2-(3,5-Dimethylisoxazol-4-yl)acetohydrazide, and what key parameters influence yield?

The synthesis typically involves multi-step reactions starting with hydrazide intermediates. A common method includes refluxing precursors in polar aprotic solvents like dimethyl sulfoxide (DMSO) for extended periods (e.g., 18 hours) to facilitate cyclization, followed by crystallization for purification. For example, dissolving 2,4-dichlorophenoxyacetic acid hydrazide in DMSO under reflux and subsequent ice-water quenching achieved a 65% yield . Key parameters include:

- Solvent choice : DMSO enhances solubility and reaction efficiency .

- Reaction time : Prolonged reflux (4–18 hours) ensures complete conversion .

- Temperature control : Optimal yields require maintaining reflux temperatures (e.g., 80–100°C) .

- Purification : Ethanol-water crystallization improves purity .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Structural validation relies on a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Confirms proton environments and functional groups (e.g., hydrazide NH peaks at δ 9–10 ppm) .

- Mass Spectrometry (MS) : Verifies molecular weight (e.g., m/z 224.2 for the parent ion) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like chloroform:methanol (7:3) .

- Melting Point Analysis : Sharp melting ranges (e.g., 141–143°C) indicate purity .

How can researchers optimize reaction conditions to enhance synthesis efficiency?

Optimization strategies include:

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for solubility and reactivity .

- pH Adjustment : Neutral or slightly acidic conditions minimize side reactions during hydrazide formation .

- Catalyst Use : Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Statistical Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., temperature, stoichiometry) and reduce experimental runs .

Computational tools like quantum chemical reaction path searches can predict optimal conditions, reducing trial-and-error approaches .

What methodologies address discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory efficacy)?

Contradictory biological data require:

- Dose-Response Studies : Establish concentration-dependent effects (e.g., IC₅₀ values for antimicrobial activity) .

- Target-Specific Assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to isolate mechanisms .

- Structural-Activity Relationship (SAR) Analysis : Modify substituents (e.g., triazole or isoxazole groups) to correlate structural features with activity .

- Replication Under Standardized Conditions : Control variables like solvent (DMSO concentration ≤1% in cell assays) to minimize cytotoxicity artifacts .

How do computational approaches aid in designing derivatives with targeted properties?

Quantum chemical calculations and molecular docking enable:

- Reaction Pathway Prediction : Identify low-energy pathways for synthesizing derivatives .

- Binding Affinity Estimation : Simulate interactions with biological targets (e.g., hydrogen bonding between the hydrazide moiety and enzyme active sites) .

- Electronic Property Modulation : Adjust substituents (e.g., electron-withdrawing groups on the isoxazole ring) to enhance reactivity or stability .

ICReDD’s integrated computational-experimental framework exemplifies this approach, reducing development time by 30–50% .

What experimental design principles minimize variability in reactivity studies?

- Factorial Designs : Screen variables (temperature, solvent, catalyst) to identify significant factors .

- Response Surface Methodology (RSM) : Optimize multi-variable interactions (e.g., pH and reflux time) .

- Robustness Testing : Introduce deliberate perturbations (e.g., ±5°C temperature shifts) to assess method resilience .

These principles reduce confounding effects and improve reproducibility in kinetic or mechanistic studies .

How can researchers investigate the compound’s interaction with biological targets?

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Molecular Dynamics Simulations : Model hydrogen-bonding networks between the hydrazide group and protein residues .

- Fluorescence Quenching Assays : Measure changes in target protein fluorescence upon ligand binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.